2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide
Description
This compound is a structurally complex small molecule featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group, a sulfone (5,5-dioxido) moiety, and a branched propanamide side chain containing a 4-chlorophenoxy group. Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy , to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns ).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c1-22(2,31-17-8-4-14(23)5-9-17)21(27)24-20-18-12-32(28,29)13-19(18)25-26(20)15-6-10-16(30-3)11-7-15/h4-11H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWWYMVMZVXREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide , with CAS number 893937-76-3 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H22ClN3O5S
- Molecular Weight : 475.94 g/mol
- Structure : The compound features a thieno[3,4-c]pyrazole core substituted with a chlorophenoxy and methoxyphenyl group.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For example, related compounds have shown cytotoxic effects against various cancer cell lines such as colon carcinoma (HCT-116) and human breast cancer (T47D) with IC50 values in the micromolar range .
- Anti-inflammatory and Antioxidant Effects : Compounds containing thiazole or pyrazole rings are frequently studied for their anti-inflammatory properties. Research suggests that they may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro .
Anticancer Studies
A study published in Scientific Reports screened a library of compounds for anticancer activity and identified several derivatives of thieno[3,4-c]pyrazoles that were effective against multiple cancer cell lines. The compound of interest showed promising results with significant inhibition of cell proliferation at concentrations lower than 10 µM .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
The mechanism by which this compound exerts its anticancer effects is believed to involve:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells.
- Inhibition of Cell Cycle Progression : Studies suggest that it can halt the cell cycle at the G2/M phase, leading to reduced cell division.
Anti-inflammatory Activity
In vitro assays indicated that derivatives similar to this compound can significantly reduce the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Case Study on Breast Cancer Treatment : A clinical investigation assessed the efficacy of a thieno[3,4-c]pyrazole derivative in combination therapy for breast cancer patients. Results indicated improved outcomes when combined with standard chemotherapy agents.
- Animal Model Studies : In vivo studies using mouse models demonstrated that administration of the compound led to significant tumor size reduction compared to control groups.
Scientific Research Applications
Properties
The compound exhibits significant chemical properties conducive to various reactions, including:
- High lipophilicity (XLogP3-AA = 6.2), indicating good membrane permeability.
- Multiple hydrogen bond donors and acceptors, facilitating interactions with biological targets.
Chemistry
Synthesis of Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex derivatives through various chemical reactions such as oxidation, reduction, and substitution reactions.
Catalysis : It can be utilized as a catalyst in certain organic transformations, enhancing reaction rates and selectivity.
Biology
Biological Activity Investigation : Research has indicated that derivatives of thieno[3,4-c]pyrazole exhibit promising biological activities:
- Antioxidant Properties : Studies have shown that thienopyrazole compounds can protect cells from oxidative stress by scavenging free radicals.
- Anticancer Potential : Certain derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.
Medicine
Therapeutic Applications : The pharmacological profile of this compound suggests potential applications in:
- Anti-inflammatory Drugs : By targeting inflammatory pathways, it could be developed into a treatment for conditions like arthritis.
- Anticancer Therapies : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
Antioxidant Activity Study
A study evaluated the protective effects of thieno[2,3-c]pyrazole compounds against oxidative damage caused by toxic agents (e.g., 4-nonylphenol) in an animal model. Results indicated that treated groups exhibited significantly fewer altered erythrocytes compared to controls (1% vs. 40% in untreated groups), underscoring the antioxidant potential of these compounds.
Antitumor Activity Investigation
Another investigation focused on the anticancer properties of thienopyrazoles demonstrated that certain derivatives inhibited tumor growth in animal models without significant cytotoxicity to normal cells. This suggests that similar compounds could be developed into effective anticancer agents with fewer side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with structurally analogous molecules from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound’s thieno[3,4-c]pyrazole core is distinct from the pyrazine-carboxamide in the Eli Lilly compound and the simpler aryloxyphenoxy propanoates in herbicides like haloxyfop . The sulfur atom in the thieno ring may enhance lipophilicity and π-stacking interactions compared to nitrogen-rich cores.
Substituent Effects: The 4-chlorophenoxy group in the target compound is structurally analogous to the 3-chloro-5-(trifluoromethyl)-pyridinyloxy group in haloxyfop, both featuring electron-withdrawing substituents. However, the absence of a trifluoromethyl group in the target compound may reduce its herbicidal activity .
Sulfone vs. Hydroxy-Acetyl Moieties :
- The 5,5-dioxido (sulfone) group in the target compound increases polarity and hydrogen-bonding capacity, contrasting with the hydroxy-acetyl group in the Eli Lilly compound, which may participate in stronger hydrogen-bonding networks .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions, similar to the Eli Lilly compound’s protocol (e.g., coupling of amino-phenyl intermediates with activated carboxylic acids using HATU/DIPEA ).
Physicochemical and Spectroscopic Comparisons
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
- NMR Analysis: The target compound’s aromatic and methoxy proton shifts align with typical values for chlorophenoxy and methoxyphenyl groups. The sulfone’s CH₂ protons are deshielded compared to hydrocarbon chains in haloxyfop .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can low yields be addressed?
The compound’s synthesis involves multi-step reactions, often starting with substituted pyrazole or thienopyrazole precursors. For example, a 11-step synthesis using methyl 4,5-dimethoxy-2-nitrobenzoate as a starting material achieved 2–5% overall yield, highlighting challenges in steric hindrance and intermediate purification . To improve yields:
- Use high-performance liquid chromatography (HPLC) for intermediate purification (≥98% purity) .
- Optimize reaction conditions (e.g., temperature, solvent polarity) for steps involving sulfone or pyrazole ring formation .
- Monitor reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituents (e.g., 4-chlorophenoxy, methoxyphenyl groups) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C22H19ClFN5O4 in related analogs) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Detects functional groups like sulfone (S=O stretch at ~1150–1300 cm⁻¹) .
- UV-Vis and Fluorescence Spectroscopy: Assess electronic properties; fluorescence intensity can indicate π-conjugation stability .
Q. How can researchers validate purity and stability under storage conditions?
- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity .
- Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation. Store at –20°C in airtight, light-protected vials to prevent hydrolysis of sulfone or methoxy groups .
Advanced Research Questions
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on the sulfone group’s electronegativity and the pyrazole ring’s planarity for binding .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- AI-Driven QSAR Models: Train models on PubChem data to predict bioactivity (e.g., IC50 values) against specific enzymes .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Single-Crystal X-ray Diffraction: Resolves bond angles and dihedral angles (e.g., thienopyrazole ring puckering) .
- Cambridge Structural Database (CSD) Comparisons: Cross-reference with analogs (e.g., C25H19BrN4O6) to validate torsional strain or hydrogen-bonding patterns .
- Mercury Software: Visualize packing motifs (e.g., π-π stacking of aryl groups) affecting solubility .
Q. What methodologies address contradictory bioassay results in mechanistic studies?
- Orthogonal Assays: Combine enzyme inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assays) to confirm target specificity .
- Metabolite Profiling: Use LC-MS/MS to identify off-target interactions or metabolic byproducts .
- Dose-Response Curves: Analyze Hill slopes to distinguish allosteric vs. competitive binding modes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
